molecular formula C21H18O7 B1625143 (2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one CAS No. 25552-06-1

(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one

Cat. No.: B1625143
CAS No.: 25552-06-1
M. Wt: 382.4 g/mol
InChI Key: OHULVMOXKLLMJR-MSOLQXFVSA-N
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Description

(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyranone core, which is substituted with benzoyloxy and methoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one typically involves multi-step organic reactions. One common approach includes the esterification of a suitable pyranone precursor with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is crucial to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, where nucleophiles such as amines or thiols replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one
  • (2S,6S)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one

Uniqueness

(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both benzoyloxy and methoxy groups further distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

[(2S,6R)-4-benzoyloxy-2-methoxy-5-oxo-2H-pyran-6-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c1-25-18-12-16(28-21(24)15-10-6-3-7-11-15)19(22)17(27-18)13-26-20(23)14-8-4-2-5-9-14/h2-12,17-18H,13H2,1H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHULVMOXKLLMJR-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=C(C(=O)C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C=C(C(=O)[C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455604
Record name [(2R,6S)-4-(Benzoyloxy)-6-methoxy-3-oxo-3,6-dihydro-2H-pyran-2-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25552-06-1
Record name [(2R,6S)-4-(Benzoyloxy)-6-methoxy-3-oxo-3,6-dihydro-2H-pyran-2-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25552-06-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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